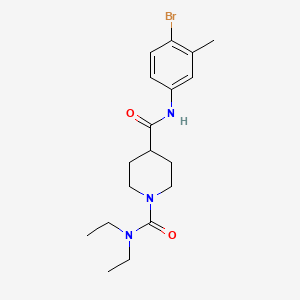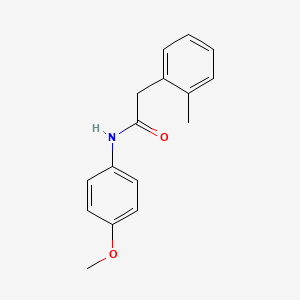![molecular formula C20H16BrNO3 B5350896 5-bromo-2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5350896.png)
5-bromo-2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate, also known as BMQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMQ belongs to a class of compounds called stilbenes, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 5-bromo-2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce the production of inflammatory cytokines. In vivo studies have shown that this compound can reduce tumor growth, inflammation, and oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
5-bromo-2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate has several advantages for lab experiments. It is relatively easy to synthesize, and its unique chemical structure allows it to interact with various biological targets. However, this compound has some limitations. It is not water-soluble, which can make it difficult to work with in certain experiments. Additionally, its potential toxicity and side effects need to be carefully evaluated before using it in vivo.
Orientations Futures
There are several future directions for research on 5-bromo-2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate. One area of interest is the development of this compound-based drugs for the treatment of inflammatory and neurodegenerative diseases. Another area of interest is the study of this compound's potential as a chemopreventive agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
5-bromo-2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate can be synthesized through a multistep process involving the reaction of 2-bromo-4-methoxybenzaldehyde with 2-quinolylboronic acid, followed by a Suzuki coupling reaction with 4-bromo-1-(2-hydroxyphenyl)butan-1-one. The resulting product is then acetylated to yield this compound.
Applications De Recherche Scientifique
5-bromo-2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate has been extensively studied for its potential applications in scientific research. Its unique chemical structure allows it to interact with various biological targets, making it a promising candidate for drug discovery and development. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective activities in vitro and in vivo.
Propriétés
IUPAC Name |
[5-bromo-2-methoxy-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO3/c1-13(23)25-20-12-17(21)15(11-19(20)24-2)8-10-16-9-7-14-5-3-4-6-18(14)22-16/h3-12H,1-2H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBFTLLLXMACRK-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C(=C1)Br)C=CC2=NC3=CC=CC=C3C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C(=C1)Br)/C=C/C2=NC3=CC=CC=C3C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dichlorophenyl)-4-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B5350813.png)
![methyl 4-{[1-methyl-3-(5-methyl-2-furyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5350821.png)
![4-(4-bromophenyl)-1-[4-(trifluoromethyl)benzyl]-4-piperidinol](/img/structure/B5350824.png)

![1-isopropyl-N-{2-[(methylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5350835.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B5350843.png)

![2-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}pyridine](/img/structure/B5350852.png)
![6-chloro-7-[4-(2-methoxyphenyl)-1-piperazinyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5350879.png)


![N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)-4-methylbenzamide](/img/structure/B5350913.png)
![(2S*,4S*,5R*)-5-(2-fluorophenyl)-4-{[(3-hydroxybenzyl)(methyl)amino]carbonyl}-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B5350918.png)
![{1-(4-methoxypyrimidin-2-yl)-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5350925.png)